molecular formula C15H12F2N2O4 B5750609 N-[2-(difluoromethoxy)phenyl]-3-methyl-4-nitrobenzamide

N-[2-(difluoromethoxy)phenyl]-3-methyl-4-nitrobenzamide

Cat. No.: B5750609
M. Wt: 322.26 g/mol
InChI Key: OGUWLMZBMZKIFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Difluoromethoxy)phenyl]-3-methyl-4-nitrobenzamide is a chemical compound characterized by its unique structure, which includes a difluoromethoxy group attached to a phenyl ring, a methyl group, and a nitro group on a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(difluoromethoxy)phenyl]-3-methyl-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the difluoromethoxyphenyl derivative This can be achieved through the reaction of phenol with difluoromethylating agents under controlled conditions

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-[2-(Difluoromethoxy)phenyl]-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or using hydride donors like lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its difluoromethoxy group can be used to introduce fluorine atoms into other compounds, which is valuable in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, N-[2-(difluoromethoxy)phenyl]-3-methyl-4-nitrobenzamide has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for further drug development.

Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of therapeutic agents. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including materials with enhanced properties such as increased thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which N-[2-(difluoromethoxy)phenyl]-3-methyl-4-nitrobenzamide exerts its effects involves its interaction with specific molecular targets. The nitro group, in particular, can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The difluoromethoxy group may enhance the compound's ability to penetrate cell membranes, increasing its bioavailability.

Molecular Targets and Pathways: The compound may target enzymes or receptors involved in various biological processes, such as cell signaling pathways or metabolic enzymes. The exact molecular targets and pathways would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

  • N-[2-(Fluoromethoxy)phenyl]-3-methyl-4-nitrobenzamide: Similar structure but with a single fluorine atom instead of two.

  • N-[2-(Chloromethoxy)phenyl]-3-methyl-4-nitrobenzamide: Similar structure but with a chlorine atom instead of fluorine.

  • N-[2-(Methoxy)phenyl]-3-methyl-4-nitrobenzamide: Similar structure but without the fluorine atoms.

Uniqueness: N-[2-(Difluoromethoxy)phenyl]-3-methyl-4-nitrobenzamide is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to its analogs. The increased electronegativity and steric effects of the difluoromethoxy group can enhance the compound's reactivity and binding affinity to biological targets.

Properties

IUPAC Name

N-[2-(difluoromethoxy)phenyl]-3-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N2O4/c1-9-8-10(6-7-12(9)19(21)22)14(20)18-11-4-2-3-5-13(11)23-15(16)17/h2-8,15H,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUWLMZBMZKIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2OC(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.